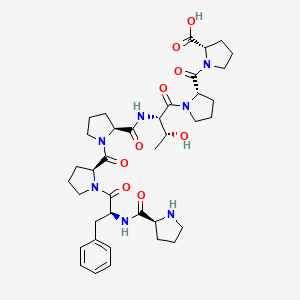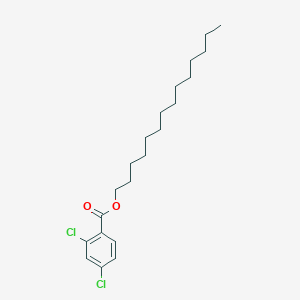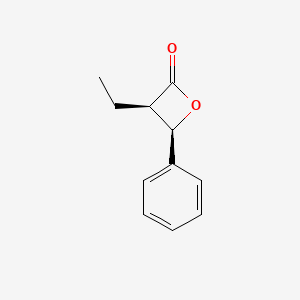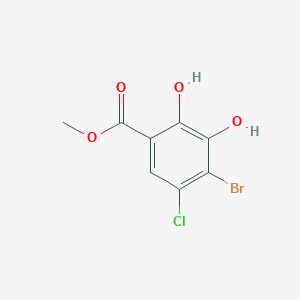
3-Amino-3-deoxy-D-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-deoxy-D-arabinopyranose: is a derivative of D-arabinose, a naturally occurring sugar This compound is characterized by the replacement of a hydroxyl group with an amino group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-deoxy-D-arabinopyranose typically involves the selective amination of D-arabinose. One common method includes the use of protective groups to shield other hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve enzymatic processes, where specific enzymes catalyze the conversion of D-arabinose to its amino derivative. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-deoxy-D-arabinopyranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-3-deoxy-D-arabinopyranose is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs, particularly in the treatment of metabolic disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds. Its unique properties make it valuable in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-deoxy-D-arabinopyranose involves its interaction with specific molecular targets and pathways. The amino group at the third carbon position allows it to participate in various biochemical reactions, including enzyme catalysis and substrate binding. This compound can act as a competitive inhibitor or substrate for certain enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
- 3-Amino-3-deoxy-D-glucopyranose
- 3-Amino-3-deoxy-D-galactopyranose
- 3-Amino-3-deoxy-D-mannopyranose
Comparison: Compared to these similar compounds, 3-Amino-3-deoxy-D-arabinopyranose is unique due to its specific stereochemistry and the position of the amino group. This uniqueness influences its reactivity and interaction with biological molecules, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
698339-93-4 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(3S,4R,5S)-4-aminooxane-2,3,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(7)1-10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4+,5?/m1/s1 |
Clave InChI |
RWBZBZPUFHHHCU-ZRMNMSDTSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C(O1)O)O)N)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)



![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)


![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
